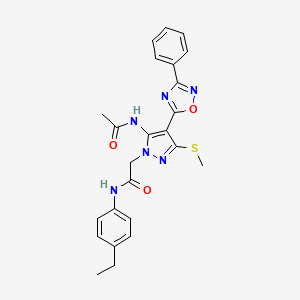

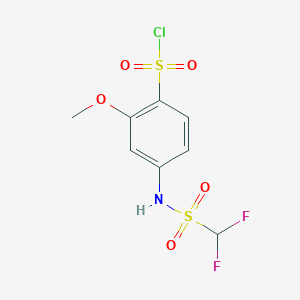

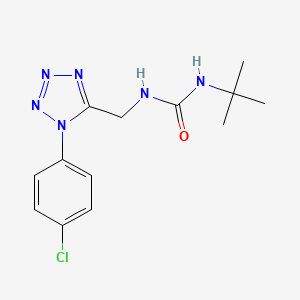

![molecular formula C14H10Br2N2S B2453667 2-((2,4-dibromobenzyl)thio)-1H-benzo[d]imidazole CAS No. 313253-11-1](/img/structure/B2453667.png)

2-((2,4-dibromobenzyl)thio)-1H-benzo[d]imidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Imidazole is a heterocyclic compound, which is an aromatic five-member ring with two nitrogen atoms at positions 1 and 3, and three carbon atoms . Imidazole ring is a key component of many biologically active molecules and is used in a variety of everyday applications .

Synthesis Analysis

Imidazole compounds can be synthesized through various methods. One common method involves the cyclization of amido-nitriles, which proceeds via nickel-catalysed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .Molecular Structure Analysis

The molecular structure of imidazole compounds is characterized by a five-membered ring with two nitrogen atoms and three carbon atoms . The presence of nitrogen atoms gives imidazole its unique chemical properties.Chemical Reactions Analysis

Imidazole compounds can undergo various chemical reactions. For instance, the atmospheric oxidation mechanism of imidazole initiated by hydroxyl radicals has been investigated via OH-addition and H-abstraction pathways .Physical And Chemical Properties Analysis

Imidazole is a highly polar compound, completely soluble in water, and has a calculated dipole of 3.61D . Its properties can vary when different functional groups are added to the imidazole ring.Wissenschaftliche Forschungsanwendungen

Synthesis and Medicinal Chemistry Applications

- A study by Zheng et al. (2022) highlights a method for synthesizing various 2-thio-1H-benzo[d]imidazoles, showcasing the utility of 1H-benzo[d]imidazol-2-amines in organic and medicinal chemistry through C-N bond cleavage and C-S bond formation processes (Zheng et al., 2022).

- Dadiboyena and Nefzi (2011) developed a multistep approach for constructing novel imidazolidine-2,4-diones and 2-thioxoimidazolidin-4-ones from amino acids, amines, and carboxylic acids, indicating the versatility of 1H-benzo[d]imidazole derivatives (Dadiboyena & Nefzi, 2011).

Chemical Synthesis and Structure Analysis

- Shen et al. (2017) describe the use of 1H-benzo[d]imidazole-2-thiols in transition metal-catalyzed C-S, C-N, and C-C bond cross-coupling reactions, highlighting their importance in the synthesis of benzoimidazo[2,1-b]thiazole derivatives (Shen et al., 2017).

- Yoon et al. (2017) conducted a study on the synthesis of 2-alkoxy/thioalkoxy benzo[d]imidazoles, demonstrating the chemoselective reaction of 2-mercaptobenzo[d]imidazole with various substrates for producing diverse benzo[d]imidazole analogs (Yoon, Yang, & Gong, 2017).

Antioxidant and Biological Activities

- Alp et al. (2015) investigated the antioxidant properties of novel oxadiazole and imine containing 1H-benzoimidazoles, revealing their potential in inhibiting lipid peroxidation and ethoxyresorufin O-deethylase activity (Alp et al., 2015).

- Obledo-Benicio et al. (2020) synthesized compounds derived from 2-hydroxy and 2-mercaptobenzimidazole, providing insights into their structure through X-ray diffraction and computational studies, which could be relevant for the development of benzo[d]imidazole-based drugs (Obledo-Benicio et al., 2020).

Wirkmechanismus

Target of Action

Imidazole derivatives are known to interact with a variety of biological targets due to their structural similarity to key biological molecules .

Mode of Action

Imidazole derivatives are known to interact with their targets in a variety of ways, often involving the formation or disruption of chemical bonds .

Biochemical Pathways

Imidazole derivatives are known to be involved in a wide range of biochemical processes, including the synthesis of pharmaceuticals and agrochemicals .

Pharmacokinetics

Imidazole derivatives are generally known to have good bioavailability and are often substrates for pgp and inhibitors of cyp3a4 .

Result of Action

Imidazole derivatives are known to have a broad spectrum of bioactivities, including antimicrobial and antifungal activities .

Action Environment

The activity of imidazole derivatives can be influenced by a variety of factors, including ph, temperature, and the presence of other substances .

Safety and Hazards

Zukünftige Richtungen

Research into imidazole compounds is ongoing, with many potential applications in fields such as pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .

Eigenschaften

IUPAC Name |

2-[(2,4-dibromophenyl)methylsulfanyl]-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Br2N2S/c15-10-6-5-9(11(16)7-10)8-19-14-17-12-3-1-2-4-13(12)18-14/h1-7H,8H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQAFWGSBZRJODK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)SCC3=C(C=C(C=C3)Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Br2N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

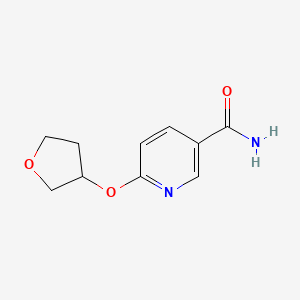

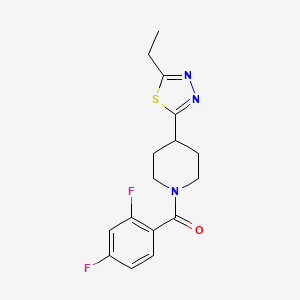

![N-(4-methoxyphenyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2453584.png)

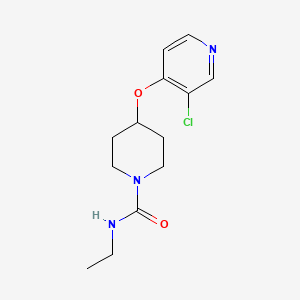

![4-{[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]methyl}benzonitrile](/img/structure/B2453586.png)